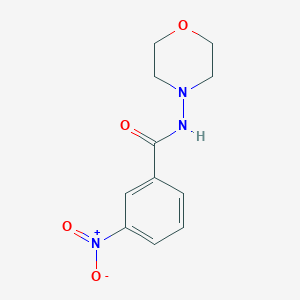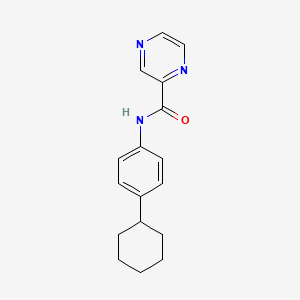
N-4-morpholinyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-4-morpholinyl-3-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a potent inhibitor of the heat shock protein 90 (Hsp90), which is a molecular chaperone that plays a crucial role in the folding and stabilization of numerous client proteins. The inhibition of Hsp90 by N-4-morpholinyl-3-nitrobenzamide has been found to have significant implications in the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Mechanism of Action
The mechanism of action of N-4-morpholinyl-3-nitrobenzamide involves the inhibition of N-4-morpholinyl-3-nitrobenzamide, which is a molecular chaperone that plays a crucial role in the folding and stabilization of numerous client proteins. N-4-morpholinyl-3-nitrobenzamide inhibition by this compound leads to the degradation of client proteins, which ultimately leads to cell death in cancer cells and reduces the accumulation of misfolded proteins in neurodegenerative disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-4-morpholinyl-3-nitrobenzamide have been extensively studied in preclinical models. This compound has been found to induce apoptosis in cancer cells and inhibit tumor growth. It has also been found to reduce the accumulation of misfolded proteins in the brain, which is a hallmark of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using N-4-morpholinyl-3-nitrobenzamide in lab experiments is its potent inhibition of N-4-morpholinyl-3-nitrobenzamide, which makes it an effective tool for studying the role of N-4-morpholinyl-3-nitrobenzamide in various cellular processes. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-4-morpholinyl-3-nitrobenzamide. One of the most significant areas of research is the development of more potent and selective N-4-morpholinyl-3-nitrobenzamide inhibitors that can be used in the treatment of various diseases. Another area of research is the identification of biomarkers that can predict the response to N-4-morpholinyl-3-nitrobenzamide inhibition by this compound in cancer patients. Additionally, the potential applications of N-4-morpholinyl-3-nitrobenzamide in infectious diseases, such as viral infections, are also an area of active research.
Synthesis Methods
The synthesis of N-4-morpholinyl-3-nitrobenzamide involves the reaction of 3-nitrobenzoic acid with morpholine and 1,1-carbonyldiimidazole in the presence of dimethylformamide (DMF) and triethylamine. The resulting product is then purified using column chromatography to obtain pure N-4-morpholinyl-3-nitrobenzamide.
Scientific Research Applications
N-4-morpholinyl-3-nitrobenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of cancer research. N-4-morpholinyl-3-nitrobenzamide inhibition by N-4-morpholinyl-3-nitrobenzamide has been found to induce apoptosis in cancer cells and inhibit tumor growth in various preclinical models. This compound has also been found to enhance the efficacy of chemotherapy drugs in cancer treatment.
In addition to its applications in cancer research, N-4-morpholinyl-3-nitrobenzamide has also been studied for its potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. The inhibition of N-4-morpholinyl-3-nitrobenzamide by this compound has been found to reduce the accumulation of misfolded proteins in the brain, which is a hallmark of these diseases.
properties
IUPAC Name |
N-morpholin-4-yl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c15-11(12-13-4-6-18-7-5-13)9-2-1-3-10(8-9)14(16)17/h1-3,8H,4-7H2,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEWRSFVYLYXAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357917 |
Source


|
| Record name | N-morpholin-4-yl-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-morpholin-4-yl-3-nitrobenzamide | |
CAS RN |
418777-51-2 |
Source


|
| Record name | N-morpholin-4-yl-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide](/img/structure/B5800333.png)
![2-(4-nitrophenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5800341.png)

![1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline](/img/structure/B5800369.png)
![1-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5800371.png)
![3-(2-furyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5800374.png)
![N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5800382.png)



![N-{2-[(4-bromophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5800415.png)
![5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5800420.png)
![5-{[(4-chlorophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5800424.png)
